molecular formula C10H9NO3S B8703277 Naphthalen-2-yl sulfamate CAS No. 57651-04-4

Naphthalen-2-yl sulfamate

Cat. No.: B8703277
CAS No.: 57651-04-4
M. Wt: 223.25 g/mol
InChI Key: GQQGUUOAPRUTQW-UHFFFAOYSA-N
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Description

Naphthalen-2-yl sulfamate is a sulfamate ester derivative featuring a naphthalene ring substituted at the 2-position. Structurally, the sulfamate group (–OSO₂NH₂) attached to the naphthalene ring confers both electronic and steric properties that influence reactivity and biological activity. Key synthetic routes involve palladium- or nickel-catalyzed coupling reactions with amines or boronic acids , while its derivatives have shown promise as steroid sulfatase (STS) inhibitors with nanomolar-level potency .

Properties

CAS No.

57651-04-4

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

naphthalen-2-yl sulfamate

InChI

InChI=1S/C10H9NO3S/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,11,12,13)

InChI Key

GQQGUUOAPRUTQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)N

Origin of Product

United States

Chemical Reactions Analysis

Palladium-Catalyzed C–N Cross-Coupling Reactions

Naphthalen-2-yl sulfamate participates in Pd-catalyzed amination with diverse nitrogen nucleophiles. A Pd/PCyp<sub>2</sub>Ar<sup>Xyl2</sup> system efficiently couples this compound with:

  • Anilines (e.g., N-phenylnaphthalen-1-amine, 97% yield)

  • Heteroarylamines (2-aminopyridine, 3-aminopyridine, 2-aminopyrimidine)

  • N-Heterocycles (pyrrole, pyrazole, carbazole)

Key Reaction Conditions:

ParameterOptimal Value
CatalystN-methyl-2-aminobiphenyl palladacycle (2.5 mol%)
LigandPCyp<sub>2</sub>Ar<sup>Xyl2</sup>
BaseNaOtBu (1.2 equiv)
Solvent1:1 tBuOH/H<sub>2</sub>O
Temperature60–110°C
Yield Range44–97%

Mechanistic Insight : DFT calculations confirm oxidative addition of the sulfamate as the rate-determining step, proceeding via a cationic Pd pathway in polar protic media .

Nickel-Catalyzed Suzuki–Miyaura Coupling

Ni-based systems enable biaryl synthesis from this compound and aryl boronic acids. The dppfNi<sup>II</sup>(o-tol)(Cl) precatalyst achieves near-quantitative yields under mild conditions:

Representative Substrates and Yields:

Boronic AcidProductYieldTemperature
4-Methoxyphenyl1-(4′-Methoxyphenyl)naphthalene95%RT
4-Trifluoromethylphenyl4-Trifluoromethyl-4′-methoxybiphenyl91%60°C
2,6-Dimethylphenyl1-(2,6-Dimethylphenyl)naphthalene57%RT

Activation Pathway : The Ni<sup>II</sup> precatalyst rapidly undergoes transmetalation and reductive elimination to generate active Ni<sup>0</sup> species, enabling efficient C–C bond formation .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The sulfamate group facilitates triazole synthesis via click chemistry. For example:

  • 6-(1-Phenyl-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulphamate derivatives are synthesized using Cu(I) catalysis.

  • Yields exceed 85% under optimized conditions (CuI, Et<sub>3</sub>N, DMF, 60°C) .

Application : These triazole-sulfamate hybrids exhibit potent steroid sulfatase inhibition (IC<sub>50</sub> values as low as 15.97 nM) .

Hydrolysis and Substitution Reactions

This compound undergoes hydrolysis under acidic or enzymatic conditions to release naphthalen-2-ol and sulfate byproducts. This reactivity is exploited in prodrug design:

ConditionProductApplication
Acidic (H<sub>3</sub>O<sup>+</sup>)Naphthalen-2-ol + HSO<sub>4</sub><sup>−</sup>Drug delivery
Enzymatic (sulfatases)Bioactive naphthol derivativesCancer therapy

Comparison with Similar Compounds

Table 1: Catalytic Performance of this compound vs. Analogues

Substrate Reaction Type Catalyst Yield (%) Key Conditions Reference
This compound Suzuki-Miyaura Ni 80–95 RT (prolonged time for EWG*)
Naphthalen-1-yl sulfamate Suzuki-Miyaura Ni 70–90 60°C (for di-ortho substituents)
Phenyl sulfamate Amination (primary amines) Pd 50–75 Standard conditions

*EWG = Electron-withdrawing groups. This compound exhibits lower solubility in toluene when bearing EWGs, necessitating longer reaction times . In contrast, naphthalen-1-yl sulfamate requires elevated temperatures for electron-donating substituents due to challenges in oxidative addition . Palladium-catalyzed amination of this compound with primary aliphatic amines achieves higher yields (e.g., 85% with benzylamine) compared to phenyl-derived sulfamates (~60%) .

Table 2: Inhibitory Potency of Sulfamate Derivatives

Compound Target Enzyme IC₅₀ (nM) Notes Reference
3I (Naph-2-yl derivative) STS 30.14 Triazole-substituted
3K (Naph-2-yl derivative) STS 17.02 Enhanced steric optimization
3L (Naph-2-yl derivative) STS 15.97 Most potent in class
Irosustat STS 1.14 Gold-standard inhibitor
EMATE STS/AROM <1* Dual-targeting, non-selective

*Estimated from literature. While naphthalen-2-yl derivatives (e.g., 3L) exhibit lower potency than Irosustat, their modular synthesis allows for structural optimization . In contrast, dual STS/aromatase inhibitors like EMATE and 667-COUMATE achieve sub-nanomolar activity but lack selectivity, limiting therapeutic utility .

Structural and Electronic Effects

  • Substituent Position : this compound’s 2-substitution pattern enhances steric accessibility in catalytic reactions compared to the 1-isomer, facilitating coupling with bulky nucleophiles (e.g., carbazoles) .
  • Electron Density : Electron-donating groups on the naphthalene ring improve oxidative addition in nickel-catalyzed reactions but reduce solubility, whereas EWGs necessitate polar solvents for optimal yields .
  • Biological Selectivity : Substituents like 1-phenyl-1,2,3-triazol-4-yl (in 3I–3L) enhance STS binding affinity by mimicking steroid substrates, a feature absent in simpler sulfamates like EMATE .

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